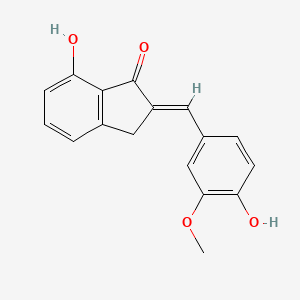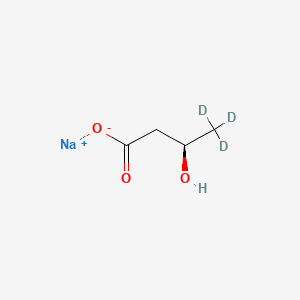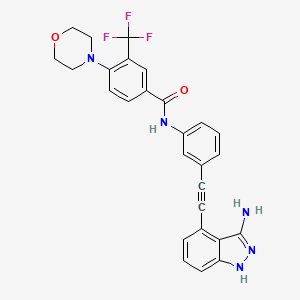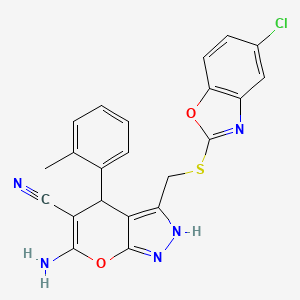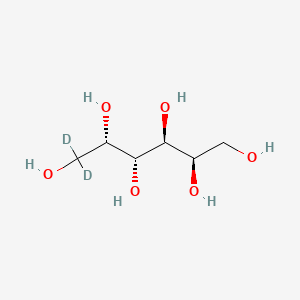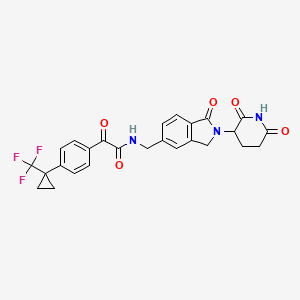
Sontigidomide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sontigidomide involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Sontigidomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Sontigidomide has several scientific research applications, particularly in the field of oncology:
Cancer Research: It is used to study its effects on the proliferation of cancer cells, particularly in hematologic malignancies such as acute myeloid leukemia.
Drug Development: This compound serves as a lead compound for developing new antineoplastic agents with improved efficacy and reduced toxicity.
Biological Studies: It is used to investigate the molecular mechanisms underlying its antineoplastic activity and its interactions with cellular targets.
Mechanism of Action
Sontigidomide exerts its effects through targeted protein degradation. It acts as a molecular glue that binds to specific proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This results in the inhibition of key oncogenic pathways and the induction of apoptosis in cancer cells . The primary molecular targets include GSPT1 and IKZF1/3, which are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An immunomodulatory drug with similar protein degradation properties.
Lenalidomide: A derivative of thalidomide with enhanced antineoplastic activity.
Pomalidomide: Another thalidomide derivative with potent anticancer effects.
Uniqueness
Sontigidomide is unique in its dual degradation mechanism, targeting both GSPT1 and IKZF1/3, which enhances its antineoplastic activity and reduces the likelihood of resistance development compared to other similar compounds .
Properties
CAS No. |
2560577-69-5 |
|---|---|
Molecular Formula |
C26H22F3N3O5 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2-oxo-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide |
InChI |
InChI=1S/C26H22F3N3O5/c27-26(28,29)25(9-10-25)17-4-2-15(3-5-17)21(34)23(36)30-12-14-1-6-18-16(11-14)13-32(24(18)37)19-7-8-20(33)31-22(19)35/h1-6,11,19H,7-10,12-13H2,(H,30,36)(H,31,33,35) |
InChI Key |
SKAIDPMCBUKTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(=O)C4=CC=C(C=C4)C5(CC5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


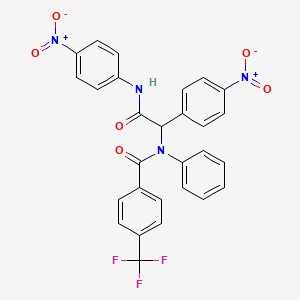
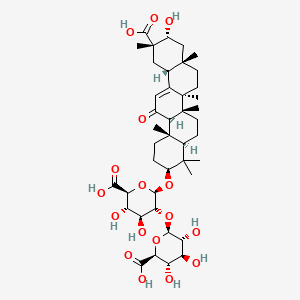
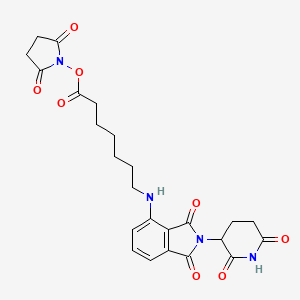
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
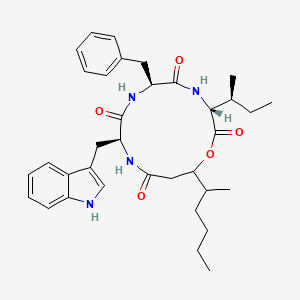
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
